molecular formula C16H9N3O3S2 B2671929 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide CAS No. 892853-54-2

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide

Cat. No. B2671929
CAS RN: 892853-54-2
M. Wt: 355.39
InChI Key: RNSMBEWHVBTWBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . The reaction mixture is filtered and the filtrate is concentrated under vacuum to remove the solvent. The residue is then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, Sonogashira cross-coupling reactions have been used to synthesize novel derivatives . The reaction conditions and reagents can be varied to achieve different products.

Scientific Research Applications

Fluorescent Dyes

The compound’s core structure, based on [1,3]-dioxolo[4,5-f]benzodioxole, serves as a foundation for novel fluorescent dyes. Starting from commercially available precursors (such as vanillin and 1,2,4,5-tetrachlorobenzene), the core unit can be synthesized straightforwardly. Subsequent lithiation and derivatization of the benzene ring allow fine-tuning of the optical properties. The resulting fluorescent groups exhibit absorption in the range of 403–520 nm and emission in the range of 495–665 nm. These dyes possess long fluorescence lifetimes, high photostability, significant Stokes shifts, and small molecular sizes, making them ideal for optical sensing applications .

Antitumor Agents

While not directly related to the compound itself, research involving thiazoles (a class to which this compound belongs) has revealed antitumor potential. For instance, N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have been synthesized and evaluated for their antitumor activities against various cancer cell lines. Some compounds demonstrated potent growth inhibition properties with IC50 values below 5 μM . Although this specific compound hasn’t been directly studied for its antitumor effects, its structural features warrant further investigation in this context.

Anti-Inflammatory and Analgesic Activity

Thiazolidinone-containing compounds (which share some structural features with our compound) have been associated with greater anti-inflammatory and analgesic activity. While not directly proven for our compound, this information suggests potential applications in pain management and inflammation control .

Indole-Based Derivatives

Although not directly related to this compound, indoles bearing 1,3-benzodioxol-5-yl moieties have been investigated for their biological activities. Considering this, exploring derivatives of our compound with fused heteroaryl moieties could lead to interesting pharmacological properties .

Future Directions

The future directions for research on “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide” and similar compounds could involve further exploration of their potential therapeutic applications, particularly given their anti-inflammatory and analgesic activities . Additionally, further studies could focus on optimizing the synthesis process and exploring the diverse chemical reactions these compounds can undergo .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S2/c20-15(8-1-2-9-13(3-8)23-6-17-9)19-16-18-10-4-11-12(22-7-21-11)5-14(10)24-16/h1-6H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSMBEWHVBTWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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